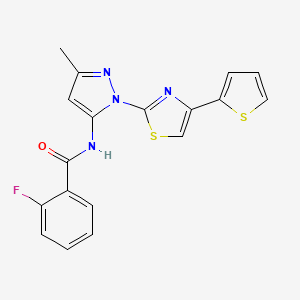

![molecular formula C25H21FN2O6S B2896691 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866725-33-9](/img/structure/B2896691.png)

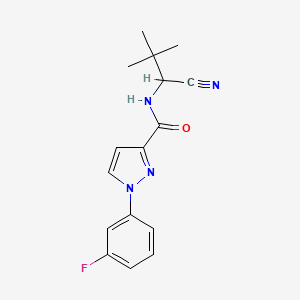

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a quinolinone group, and an acetamide group . It also contains a fluorine atom and two methoxy groups attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring (quinolinone). These groups can have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The fluorine atom might influence its reactivity .Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . F1604-0338 could be explored for its potential to inhibit viral replication or to serve as a scaffold for developing new antiviral agents.

Anti-inflammatory Properties

The indole nucleus is present in many compounds with known anti-inflammatory effects. Research into F1604-0338 could uncover its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .

Anticancer Potential

Many indole derivatives are known to possess anticancer properties. F1604-0338 could be investigated for its efficacy in targeting cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation .

Anti-HIV Activity

Indole derivatives have been identified as potential anti-HIV agents. F1604-0338 might be studied for its ability to interfere with HIV replication or to improve the efficacy of existing HIV treatments .

Antioxidant Effects

The indole structure has been associated with antioxidant activity. F1604-0338 could be analyzed for its capacity to scavenge free radicals, which might make it useful in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Uses

Indole derivatives can act as antimicrobial and antitubercular agents. F1604-0338 could be valuable in the development of new treatments for bacterial infections, including drug-resistant strains of tuberculosis .

Antidiabetic Applications

Research has indicated that indole derivatives may have applications in managing diabetes. F1604-0338 could be studied for its potential to regulate blood sugar levels or to protect against diabetes-related complications .

Antimalarial Activity

Given the biological activity of indole derivatives against various parasites, F1604-0338 could be explored for its antimalarial properties, possibly offering a new avenue for malaria treatment .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O6S/c1-33-18-11-17(12-19(13-18)34-2)27-24(29)15-28-14-23(35(31,32)20-6-4-3-5-7-20)25(30)21-10-16(26)8-9-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGOQFJDRIKJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

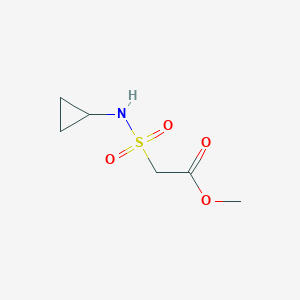

![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

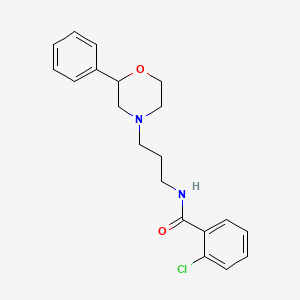

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)

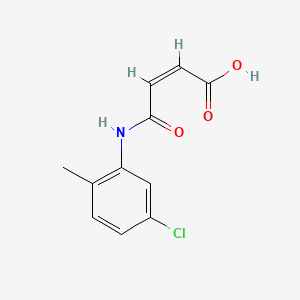

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)

![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)

![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)